ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with the molecular formula C9H13NO2. It is known for its role as an intermediate in the synthesis of various chemical products, including blue pyrrole dyes and receptor tyrosine kinase inhibitors . The compound features a pyrrole ring, which is a five-membered ring containing one nitrogen atom, and is substituted with ethyl, methyl, and carboxylate groups.
Mechanism of Action
Target of Action
It is used as an intermediate in the synthesis of receptor tyrosine kinase (rtk) inhibitors and their metabolites . RTKs play a crucial role in various cellular processes, including cell growth and differentiation .
Mode of Action
The exact mode of action of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate remains to be fully elucidated. As an intermediate in the synthesis of RTK inhibitors, it may contribute to the inhibition of RTKs, thereby affecting the signaling pathways they regulate .
Biochemical Pathways
RTKs are involved in numerous signaling pathways that control cellular processes such as cell proliferation, differentiation, and metabolism .
Result of Action
Given its use in the synthesis of rtk inhibitors, it may contribute to the inhibition of rtk-mediated signaling, potentially affecting cell growth and differentiation .
Biochemical Analysis
Biochemical Properties
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of receptor tyrosine kinase inhibitors . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as an intermediate in the synthesis of receptor tyrosine kinase inhibitors, which are crucial in regulating cell growth and differentiation . The nature of these interactions involves the binding of this compound to specific active sites on the enzymes, thereby influencing their activity and function.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, receptor tyrosine kinase inhibitors synthesized using this compound can inhibit the signaling pathways that promote cell proliferation, thereby acting as potential anticancer agents . This compound can also affect gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of enzymes involved in the synthesis of receptor tyrosine kinase inhibitors, thereby inhibiting their activity . This inhibition leads to a decrease in the phosphorylation of tyrosine residues on target proteins, which in turn affects downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere and room temperature conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of cell proliferation and modulation of signaling pathways. At higher doses, it may cause toxic or adverse effects. For instance, receptor tyrosine kinase inhibitors synthesized using this compound have been shown to reduce serum cholesterol levels in rats at an oral dose of 2 mg/kg/day
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis of receptor tyrosine kinase inhibitors . It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For example, this compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves the condensation of suitable precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and high yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Medicine: Its derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and materials, such as dyes and pigments.
Comparison with Similar Compounds
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 3-methyl-4-oxocrotonate
- 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
- 3,5-Dimethylpyrrole-2,4-dicarboxylic acid 2-t-butyl ester-4-ethyl ester
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific substitution pattern and its role as an intermediate in the synthesis of receptor tyrosine kinase inhibitors and blue pyrrole dyes .
Properties
IUPAC Name |
ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-4-12-9(11)8-6(2)5-10-7(8)3/h5,10H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSFDUPEOPMXCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176414 | |
Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-51-1 | |
Record name | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2199-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2199-51-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13425 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester in the synthesis of Sunitinib alkali?
A1: 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester serves as a crucial building block in the improved synthesis of Sunitinib alkali. [] The research outlines a novel method where this compound directly reacts with 5-fluoroindole-2-ketone in the presence of piperidine as a catalyst. This reaction yields 5-((5-fluoro-2-oxo-indole-3-alkenyl) methyl)-2,4- dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in the Sunitinib alkali synthesis. This streamlined approach reduces the synthetic route by one step compared to traditional methods, offering potential cost and time advantages in Sunitinib production. []
Q2: Are there any spectroscopic data available to confirm the successful synthesis of 5-((5-fluoro-2-oxo-indole-3-alkenyl) methyl)-2,4- dimethyl-1H-pyrrole-3-carboxylate from 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester?
A2: Yes, the research confirms the identity of the synthesized 5-((5-fluoro-2-oxo-indole-3-alkenyl) methyl)-2,4- dimethyl-1H-pyrrole-3-carboxylate through NMR (Nuclear Magnetic Resonance) spectroscopy. [] Although the specific NMR data is not provided in the abstract, this confirmation underscores the successful utilization of 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester in this reaction step.
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